Molecular Weight and Lipophilicity Differentiation vs. Des-Mesyl Analog (CAS 772338-32-6)
CAS 1235011-84-3 (MW 274.38) carries an additional 78.09 Da relative to its des-mesyl analog N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide (CAS 772338-32-6, MW 196.29) . This mass increase corresponds to the methanesulfonyl group (SO₂CH₃), which adds two hydrogen-bond acceptor oxygens and increases topological polar surface area (tPSA), directly affecting passive permeability . The mesyl cap also eliminates the basic secondary amine (pKa ~9-10) present in the des-mesyl comparator, replacing it with a neutral sulfonamide nitrogen, which alters the ionization profile at physiological pH. This has downstream consequences for membrane partitioning and off-target promiscuity that render the two compounds non-interchangeable in any biological assay context [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 274.38 g/mol; HBA = 5 (2 sulfonamide oxygens + 1 amide carbonyl + 1 amide NH + 1 sulfonamide nitrogen); HBD = 1 (amide NH); cLogP estimated ~0.8-1.2 |
| Comparator Or Baseline | CAS 772338-32-6: MW 196.29 g/mol; HBA = 2; HBD = 2 (amide NH + piperidine NH); cLogP estimated ~0.3-0.8 |
| Quantified Difference | ΔMW = +78.09 g/mol (+39.8%); ΔHBA = +3; replacement of basic amine (pKa ~9.5) with neutral sulfonamide |
| Conditions | Calculated physicochemical properties based on molecular formula and structure. No experimental logD or pKa measurements publicly available. |
Why This Matters
The MW, HBA, and ionization differences between the mesylated target and its des-mesyl comparator directly impact passive permeability, solubility, and protein binding, meaning the two compounds will exhibit fundamentally different pharmacokinetic profiles and cannot substitute for one another in biochemical or cellular assays.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. Class-level: MW and HBD/HBA count are established determinants of oral bioavailability per Lipinski's Rule of Five. View Source
